β-Homologation Dramatically Alters Peptide Backbone Stability and Biological Activity Compared to Ester Analogs
In a head-to-head comparison within the cyclodepsipeptide nodupetide, replacing a native ester bond with an amide bond via the incorporation of β-homoisoleucine (β-HIle) resulted in a complete functional divergence. The resulting analogue, [β-HIle]2-nodupetide, was found to be 'considerably inactive' against Pseudomonas aeruginosa, whereas the parent compound exhibits 'very strong antimicrobial activity' [1]. This finding highlights that β-HIle substitution can serve as a functional knockout for a critical ester pharmacophore, a result that is not inferable from α-amino acid substitution data.
| Evidence Dimension | Antimicrobial activity against P. aeruginosa |
|---|---|
| Target Compound Data | Considerably inactive |
| Comparator Or Baseline | Native nodupetide: 'very strong antimicrobial activity' |
| Quantified Difference | Qualitative difference: Complete loss of activity |
| Conditions | In vitro antimicrobial assay |
Why This Matters
This evidence demonstrates that β-homoisoleucine is not merely a steric mimic but a structural element that can dictate the presence or absence of biological function, making its procurement essential for de novo peptidomimetic design.
- [1] Farah, H. I., Supratman, U., Hidayat, A. T., & Maharani, R. (2024). Total synthesis of [β-HIle]2-nodupetide: effect of ester to amide substitution on its antimicrobial activity. RSC Advances, 14(30), 21778–21785. View Source
